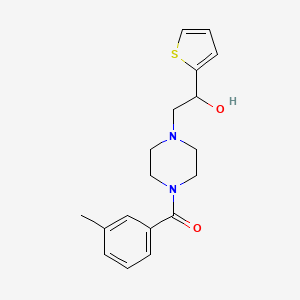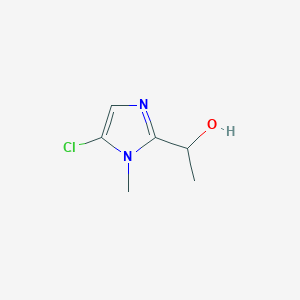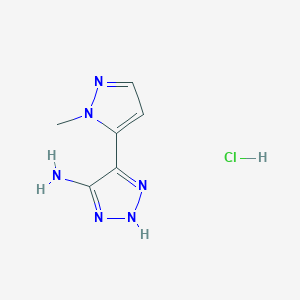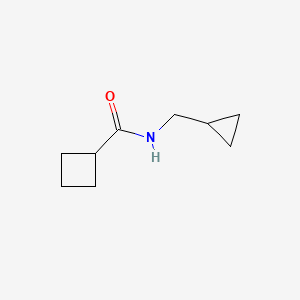
1-(4-((3-Fluorobenzyl)sulfonyl)piperazin-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4-((3-Fluorobenzyl)sulfonyl)piperazin-1-yl)propan-2-ol” is a chemical compound with the molecular formula C14H21FN2O3S and a molecular weight of 316.39. It is structurally characterized by the presence of a 4-fluorobenzylpiperazine moiety .
Synthesis Analysis
The synthesis of similar compounds often involves a multi-step procedure . For instance, the synthesis of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives involved a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 4-fluorobenzylpiperazine moiety . This moiety is a key pharmacophoric feature for the inhibition of tyrosinase .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the synthesis of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines involved intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .科学的研究の応用
Adenosine A2B Receptor Antagonists
Research has demonstrated the development of adenosine A2B receptor antagonists, which are crucial for various physiological processes. A new series of compounds was designed, synthesized, and characterized, revealing potent antagonists with subnanomolar affinity and high selectivity. These compounds, including derivatives of the target chemical structure, show promise in labeling and pharmacological applications, highlighting their utility in scientific research targeting the A2B adenosine receptors (Borrmann et al., 2009).
Antibacterial Activities
Novel piperazine derivatives have been synthesized and shown to possess antibacterial activities. The study involving the synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives indicated that certain compounds exhibited significant antibacterial properties, demonstrating the potential of such chemical structures in developing new antibacterial agents (Wu Qi, 2014).
Phosphoinositide-3-Kinase Inhibitors
The compound's structure has been explored for its role in inhibiting phosphoinositide-3-kinase (PI3K), a key enzyme involved in cellular processes such as growth, proliferation, differentiation, motility, and survival. Replacement of certain moieties with aliphatic alcohols led to compounds with good in vitro efficacy, suggesting their potential in targeting PI3K for therapeutic applications (Lanman et al., 2014).
Dopamine Transporter Inhibitors
In the realm of psychostimulant abuse treatment, derivatives of the molecule have shown potential as dopamine transporter (DAT) inhibitors. One such derivative was effective in reducing the reinforcing effects of cocaine and methamphetamine in preclinical models without exhibiting psychostimulant behaviors itself, indicating its promise as a candidate for psychostimulant use disorders (Slack et al., 2019).
Anti-Malarial Agents
Certain derivatives of the compound have been identified with anti-malarial activity, underscoring the importance of specific structural features for generating activity against malaria. This research highlights the molecule's potential application in developing new anti-malarial agents (Cunico et al., 2009).
作用機序
- In electrophilic aromatic substitution, the electrophile (our compound) replaces a hydrogen atom on the aromatic ring. The initial step involves the formation of a sigma bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. Subsequently, a proton is removed from this intermediate, yielding the substituted benzene ring .
Mode of Action
特性
IUPAC Name |
1-[4-[(3-fluorophenyl)methylsulfonyl]piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O3S/c1-12(18)10-16-5-7-17(8-6-16)21(19,20)11-13-3-2-4-14(15)9-13/h2-4,9,12,18H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWHGKKQZZCWQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B3007333.png)
![N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3007334.png)
![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B3007335.png)
![3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3007339.png)
![4-[2-(2-Chloro-5-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3007340.png)
![tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate](/img/structure/B3007341.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007343.png)
![N-[[5-butylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3007347.png)



![5-((4-chlorophenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B3007353.png)
